molecular formula C23H24N4O4 B11014653 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide

Cat. No.: B11014653
M. Wt: 420.5 g/mol
InChI Key: YMJVLZAULUJVLP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinazolinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The quinazolinone moiety is introduced through a separate synthetic route, often involving the reaction of anthranilic acid derivatives with isocyanates or other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a quinazolinone moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-14(2)27-13-24-20-9-4-16(11-19(20)23(27)30)25-22(29)15-10-21(28)26(12-15)17-5-7-18(31-3)8-6-17/h4-9,11,13-15H,10,12H2,1-3H3,(H,25,29)

InChI Key

YMJVLZAULUJVLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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